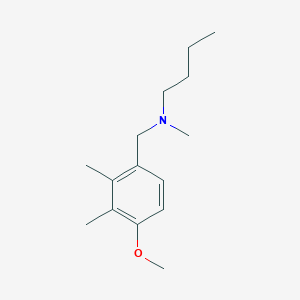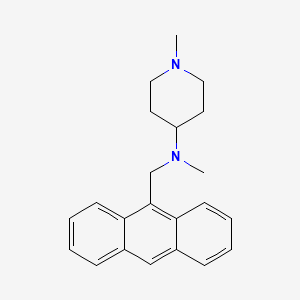![molecular formula C15H16Cl2N2 B3851316 (2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, commonly known as DCB-PET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-PET belongs to the class of arylalkylamines and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of DCB-PET is not fully understood. However, studies have shown that it acts as a potent inhibitor of monoamine oxidase (MAO) A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, DCB-PET increases the levels of these neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
DCB-PET has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. Additionally, DCB-PET has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
DCB-PET has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and selective inhibition of MAO, making it a useful tool for studying the role of MAO in various physiological and pathological conditions. However, DCB-PET has some limitations. It has poor solubility in aqueous solutions, making it challenging to administer in vivo. Additionally, it has low bioavailability, which may limit its therapeutic potential.
未来方向
DCB-PET has shown promising results in preclinical studies, and future research is needed to explore its therapeutic potential further. One future direction could be to investigate the efficacy of DCB-PET in animal models of anxiety and depression. Additionally, the development of novel formulations that improve the solubility and bioavailability of DCB-PET could enhance its therapeutic potential. Furthermore, research could focus on the identification of new targets for DCB-PET and its derivatives to expand its therapeutic applications.
Conclusion
In conclusion, DCB-PET is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antitumor, antiviral, anxiolytic, and antidepressant effects, making it a potential candidate for the treatment of various diseases. DCB-PET's mechanism of action involves the inhibition of MAO, leading to increased levels of neurotransmitters in the brain. While DCB-PET has some limitations, it has several advantages for lab experiments. Future research is needed to explore its therapeutic potential further and identify new targets for its derivatives.
科学研究应用
DCB-PET has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCB-PET has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, DCB-PET has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(10-8-12-5-2-3-9-18-12)11-13-14(16)6-4-7-15(13)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQUUDNBRUJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3851307.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)